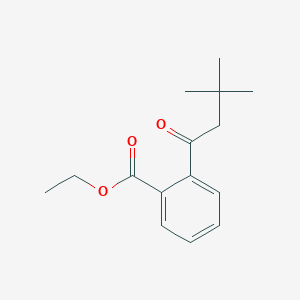

2'-Carboethoxy-3,3-dimethylbutyrophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Carboethoxy-3,3-dimethylbutyrophenone typically involves the esterification of benzoic acid derivatives with 3,3-dimethylbutanoic acid. The reaction is catalyzed by acidic or basic catalysts under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 2’-Carboethoxy-3,3-dimethylbutyrophenone is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and reduced production costs .

Types of Reactions:

Oxidation: 2’-Carboethoxy-3,3-dimethylbutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Oxidation: 2-(3,3-dimethylbutanoyl)benzoic acid.

Reduction: 2-(3,3-dimethylbutyl)benzoic alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2'-Carboethoxy-3,3-dimethylbutyrophenone serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to construct complex molecules efficiently. The compound can be utilized in:

- Reformatsky Reaction : It can be employed to synthesize β-hydroxy esters and corresponding unsaturated esters or acids, facilitating carbon chain elongation through selective reactions.

- Synthesis of Arylacetic Acids : The compound can be transformed into arylacetic acids or their esters, which are important intermediates in pharmaceuticals .

Photoinitiator in Polymer Chemistry

The compound is recognized for its potential use as a photoinitiator in the polymerization processes. Photoinitiators are crucial in the production of polymers as they initiate the polymerization reaction upon exposure to light. This application is particularly valuable in:

- UV-Curable Coatings : The compound can enhance the curing process of coatings, adhesives, and inks, leading to faster production times and improved product properties.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for synthesizing various organic compounds | Versatile reactivity |

| Photoinitiator | Initiates polymerization upon UV exposure | Faster curing times |

| Arylacetic Acid Synthesis | Intermediate for pharmaceutical compounds | Important for drug development |

Case Study 1: Organic Synthesis

A study demonstrated the utility of this compound in synthesizing complex organic molecules through the Reformatsky reaction. The reaction conditions were optimized to yield high purity products with significant efficiency.

Case Study 2: Photopolymerization

Research conducted on the use of this compound as a photoinitiator showed that it effectively initiated polymerization under UV light, resulting in high-quality polymers with desirable mechanical properties. The study highlighted how varying concentrations of the compound influenced the rate of polymerization and final product characteristics.

Mecanismo De Acción

The mechanism of action of 2’-Carboethoxy-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways depend on the specific application and the biological system involved .

Comparación Con Compuestos Similares

- Ethyl 2-(3,3-dimethylbutanoyl)benzoate

- 2-(3,3-dimethylbutanoyl)benzoic acid

- 2-(3,3-dimethylbutyl)benzoic alcohol

Uniqueness: 2’-Carboethoxy-3,3-dimethylbutyrophenone stands out due to its unique ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Actividad Biológica

Chemical Structure and Properties

2'-Carboethoxy-3,3-dimethylbutyrophenone is an organic compound characterized by the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol. It features a butyrophenone backbone with a carboethoxy group at the 2' position and two methyl groups at the 3,3 positions. This unique structural arrangement contributes to its potential applications in organic synthesis and polymer chemistry as a photoinitiator .

Potential Applications

Despite the lack of extensive documented studies on the biological activity of this compound, its structural characteristics suggest several potential applications:

- Organic Synthesis : The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of various derivatives.

- Photoinitiator : It is utilized in polymer chemistry for initiating polymerization processes when exposed to light.

Research Findings

Currently, there is no comprehensive research available in widely accessible scientific journals specifically investigating the compound's mechanism of action or its potential as an anti-cancer agent. The absence of documented biological studies limits our understanding of its pharmacological profiles and therapeutic applications.

Comparison with Similar Compounds

To contextualize its potential biological activity, it is useful to compare this compound with structurally similar compounds. Below is a comparison table highlighting key aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-Carboethoxy-3,3-dimethylbutyrophenone | Similar butyl group at the 4' position | Different substitution pattern affecting reactivity |

| 2'-Hydroxy-3,3-dimethylbutyrophenone | Hydroxy group instead of carboethoxy | Potentially different biological activity |

| 4'-Methoxy-3,3-dimethylbutyrophenone | Methoxy group at the 4' position | Altered electronic properties |

The uniqueness of this compound lies in its specific substitution pattern and functional groups that influence its reactivity compared to these similar compounds.

Case Studies and Experimental Data

As of now, there are no specific case studies or experimental data published regarding the biological activity or therapeutic efficacy of this compound. The scientific community has yet to explore its potential applications in detail, particularly concerning anti-cancer properties or other pharmacological effects.

Propiedades

IUPAC Name |

ethyl 2-(3,3-dimethylbutanoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-18-14(17)12-9-7-6-8-11(12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXUKFQLXZPMCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642380 |

Source

|

| Record name | Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-26-6 |

Source

|

| Record name | Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.